2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

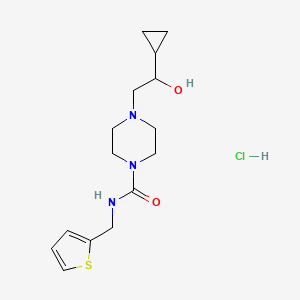

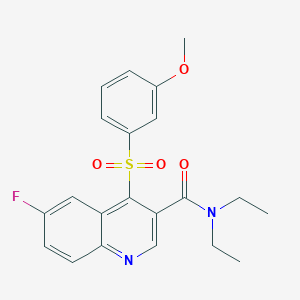

“2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide” is an organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, 2-chloro-4-isonicotinamide can be formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine can be formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis

The molecular structure of “2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide” can be represented by the SMILES stringNc1cc(Cl)ccn1 . This indicates that the compound contains a pyridine ring with a chlorine atom and an amino group attached . Chemical Reactions Analysis

The compound, being a derivative of pyridine, is likely to undergo reactions similar to other pyridine derivatives. These can include electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 128.56 . It has a melting point of 129-133 °C .Wissenschaftliche Forschungsanwendungen

Characterization and Polymorphism

- Polymorphism and Stability: 4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, a structurally related compound, has been studied for polymorphism. Two distinct forms, designated as forms a and b, were characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These studies showed differences in thermal properties and infrared absorption bands, indicating different molecular arrangements. Form a demonstrated greater thermodynamic stability than form b (Yanagi et al., 2000).

Chemical Synthesis and Process Improvement

- Synthesis Optimization: Research on improving the synthesis process of structurally similar compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted. This includes exploring the effects of different reaction conditions on product yield, revealing that high yields can be achieved under specific conditions (Dian, 2010).

Pharmacological and Biological Properties

- Agonist Activity in Benzamide Derivatives: Certain benzamide derivatives, like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown potential for gastrointestinal motility enhancement, indicating a role in digestive health (Sonda et al., 2003).

Analytical Applications

- Nonaqueous Capillary Electrophoresis: Compounds related to 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide, such as 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, have been analyzed using nonaqueous capillary electrophoresis. This technique is effective for separating and identifying related substances in pharmaceutical compounds (Ye et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide are currently unknown . This compound is a derivative of 2-amino-4-chloropyridine

Mode of Action

It is likely that this compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given its structural features .

Eigenschaften

IUPAC Name |

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOWKGKLARGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)

![7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421961.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2421973.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)

![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)